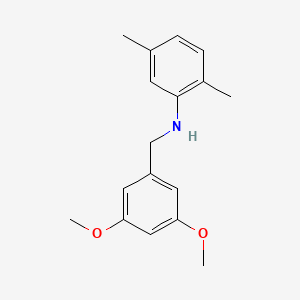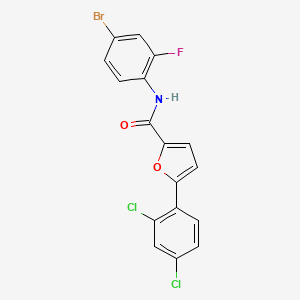![molecular formula C14H12N4O4 B5036395 5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5036395.png)
5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione, commonly known as DCPD, is a pyrimidine-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
DCPD has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, DCPD has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, DCPD has been studied for its potential to regulate glucose metabolism and improve insulin sensitivity. In inflammation research, DCPD has been studied for its anti-inflammatory properties.
作用機序
The mechanism of action of DCPD involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. DCPD has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and vascular endothelial growth factor receptor 2, a signaling pathway involved in angiogenesis. DCPD has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
DCPD has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCPD inhibits the growth of cancer cells, regulates glucose metabolism, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that DCPD inhibits tumor growth, improves insulin sensitivity, and reduces inflammation.
実験室実験の利点と制限
DCPD has several advantages for lab experiments, including its high purity, high yield, and stability. However, DCPD has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
DCPD has shown promising results in various scientific research applications, and there are several future directions for further research. One future direction is to study the potential of DCPD as a combination therapy with other anticancer drugs. Another future direction is to study the potential of DCPD as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of DCPD and to study its pharmacokinetics and toxicity in vivo.
合成法
The synthesis of DCPD involves the reaction of 3,4-dihydro-2H-pyrrole-2,5-dione with phenylhydrazine and subsequent reaction with ethyl acetoacetate. The resulting product is then treated with ammonium acetate to yield DCPD. This synthesis method has been optimized to yield high purity and high yield of DCPD.
特性
IUPAC Name |
5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-11-6-9(16-10-7-15-14(22)17-12(10)20)13(21)18(11)8-4-2-1-3-5-8/h1-5,7,9,16H,6H2,(H2,15,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXWIBLBOYNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)
![1-[4-(2-bromophenoxy)butyl]piperidine](/img/structure/B5036328.png)

![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5036345.png)

![N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5036354.png)
![N-(4-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5036367.png)
![1-methyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5036373.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B5036396.png)
![2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5036397.png)
![N-[2-(acetylamino)ethyl]-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5036405.png)
![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)
![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B5036418.png)